Cas no 2757082-85-0 ((R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole)

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole is a chiral P,N-ligand widely employed in asymmetric catalysis due to its robust coordination properties and stereochemical control. Its rigid oxazoline backbone and diphenylphosphine moiety facilitate stable chelation to transition metals, enhancing enantioselectivity in reactions such as hydrogenation, cross-coupling, and allylic substitutions. The isobutyl substituent further modulates steric and electronic effects, optimizing catalytic performance. This ligand is particularly valued for its high efficiency in generating optically active intermediates, making it a preferred choice in pharmaceutical and fine chemical synthesis. Its air-stable nature and straightforward handling add to its practicality in industrial and academic settings.
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole structure
2757082-85-0 structure
Product name:(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
CAS No:2757082-85-0
MF:C25H26NOP
MW:387.453807353973
CID:5085674
PubChem ID:148815440

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole Chemical and Physical Properties

Names and Identifiers

    • 2757082-85-0
    • [2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
    • (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
    • F72800
    • (4R)-2-[2-(diphenylphosphanyl)phenyl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
    • Inchi: 1S/C25H26NOP/c1-19(2)17-20-18-27-25(26-20)23-15-9-10-16-24(23)28(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,19-20H,17-18H2,1-2H3/t20-/m1/s1
    • InChI Key: OQSVWOIMWXPDER-HXUWFJFHSA-N
    • SMILES: O1C[C@@H](CC(C)C)N=C1C1=CC=CC=C1P(C1=CC=CC=C1)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 387.175201451g/mol
  • Monoisotopic Mass: 387.175201451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 489
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.6Ų
  • XLogP3: 5.9

(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1352236-250mg
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98+%
250mg
$145.0 2025-02-20
Aaron
AR01XDEN-100mg
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
100mg
$98.00 2025-02-12
Aaron
AR01XDEN-1g
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
1g
$347.00 2025-02-12
1PlusChem
1P01XD6B-1g
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98+%
1g
$288.00 2024-05-07
Aaron
AR01XDEN-250mg
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
250mg
$146.00 2025-02-12
eNovation Chemicals LLC
Y1239386-250mg
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
250mg
$175 2025-02-27
eNovation Chemicals LLC
Y1239386-1g
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
1g
$345 2025-02-27
eNovation Chemicals LLC
Y1239386-1g
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98%
1g
$365 2024-06-05
Ambeed
A1352236-100mg
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98+%
100mg
$98.0 2025-02-20
Ambeed
A1352236-1g
(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
2757082-85-0 98+%
1g
$360.0 2025-02-20

Additional information on (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

Compound CAS No 2757082-85-0: (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole

The compound with CAS No 2757082-85-0, known as (R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a diphenylphosphanyl group attached to a phenyl ring, further connected to an oxazole moiety with an isobutyl substituent. The stereochemistry at the chiral center is specified as (R), which is crucial for its biological activity and selectivity.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small molecule inhibitors targeting specific enzymes involved in various pathological processes. The oxazole ring, a heterocyclic structure, is known for its stability and ability to form hydrogen bonds, making it a valuable component in medicinal chemistry. The presence of the diphenylphosphanyl group introduces additional electronic and steric effects, enhancing the molecule's ability to interact with biological targets.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and stereochemical control. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent enantioselectivity during the synthesis of the (R)-enantiomer. These methods are continuously being optimized to meet the demands of large-scale production for preclinical and clinical studies.

The biological evaluation of CAS No 2757082-85-0 has revealed promising results in inhibiting key enzymes associated with neurodegenerative diseases and cancer. For instance, studies have demonstrated its ability to modulate the activity of histone deacetylases (HDACs), which are implicated in gene regulation and cell proliferation. Additionally, this compound has shown selective cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

From a structural perspective, the dihydrooxazole moiety plays a pivotal role in stabilizing the molecule's conformation and enhancing its pharmacokinetic properties. The isobutyl group contributes to lipophilicity, which is essential for membrane permeability and bioavailability. Furthermore, the diphenylphosphanyl group introduces a unique electronic environment that can be exploited for tuning the molecule's reactivity and selectivity.

Recent advancements in computational chemistry have allowed researchers to perform detailed molecular docking studies on CAS No 2757082-85-0. These studies have provided insights into its binding modes with target proteins, revealing critical interactions such as π-π stacking between the diphenylphosphanyl group and aromatic residues in the active site. Such findings are invaluable for guiding further optimization of this compound's structure to improve its therapeutic potential.

In conclusion, CAS No 2757082-85-0 represents a cutting-edge example of how modern organic chemistry can design molecules with intricate structures and tailored biological activities. Its unique combination of structural features makes it a valuable tool in drug discovery research, particularly in the pursuit of novel therapeutics for complex diseases such as cancer and neurodegenerative disorders.

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Amadis Chemical Company Limited
(CAS:2757082-85-0)(R)-2-(2-(Diphenylphosphanyl)phenyl)-4-isobutyl-4,5-dihydrooxazole
A1010959
Purity:99%
Quantity:1g
Price ($):324.0